L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine
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Overview
Description
L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine is a peptide composed of six amino acids: histidine, alanine, serine, tyrosine, serine, and cysteine. Peptides like this one are crucial in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered amino acid residues.
Scientific Research Applications
L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-tyrosyl-L-seryl-L-lysyl-L-tyrosyl-L-leucyl-L-α-aspartyl-L-seryl-L-arginyl-L-arginyl-L-alanyl-L-glutaminyl-L-α-aspartyl-L-phenylalanyl-L-valyl-L-glutaminyl-L-tryptophyl-L-leucyl-L-methionyl-L-asparaginyl-L-threonine hydrochloride .
- **Glycine, L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
Uniqueness
L-Histidyl-L-alanyl-L-seryl-L-tyrosyl-L-seryl-L-cysteine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact the peptide’s stability and biological activity, making it distinct from other similar peptides.
Properties
CAS No. |
397244-02-9 |
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Molecular Formula |
C27H38N8O10S |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H38N8O10S/c1-13(31-23(40)17(28)7-15-8-29-12-30-15)22(39)33-19(9-36)25(42)32-18(6-14-2-4-16(38)5-3-14)24(41)34-20(10-37)26(43)35-21(11-46)27(44)45/h2-5,8,12-13,17-21,36-38,46H,6-7,9-11,28H2,1H3,(H,29,30)(H,31,40)(H,32,42)(H,33,39)(H,34,41)(H,35,43)(H,44,45)/t13-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
FCWHVIUAGFOIDW-DVEBVYAUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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